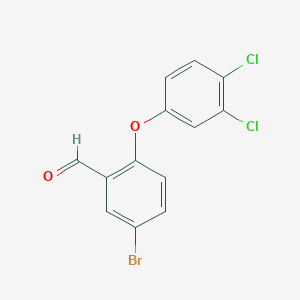

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde

Beschreibung

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is a halogenated benzaldehyde derivative with a bromine atom at the 5-position and a 3,4-dichlorophenoxy group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis involves the coupling of 3-bromobenzaldehyde with 3,4-dichlorophenol under Ullmann or nucleophilic aromatic substitution conditions, yielding a yellow oil with a moderate 28% yield . Key spectral data include:

- ¹H NMR: δ 9.95 (s, 1H, aldehyde), 7.65–6.88 (m, aromatic protons)

- ¹³C NMR: δ 191.64 (aldehyde), 157.16–118.49 (aromatic carbons)

The compound's molecular weight is 360.03 g/mol (C₁₃H₇BrCl₂O₂), and it is typically stored under inert conditions due to its sensitivity to oxidation .

Eigenschaften

IUPAC Name |

5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O2/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGDADLUMXWQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the dichlorophenoxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzaldehyde derivatives.

Nucleophilic Substitution: Substituted phenoxybenzaldehyde derivatives.

Oxidation: 5-Bromo-2-(3,4-dichlorophenoxy)benzoic acid.

Reduction: 5-Bromo-2-(3,4-dichlorophenoxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in various chemical reactions that lead to the development of biologically active compounds.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this aldehyde have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

| Compound | Activity (IC50 µM) | Cell Line |

|---|---|---|

| Compound A | 5.71 | MCF-7 |

| Compound B | 7.20 | HepG2 |

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its reactivity. It can undergo various transformations such as nucleophilic substitutions and condensation reactions.

Synthesis of Phenoxyacetic Acid Derivatives

A notable application involves the synthesis of phenoxyacetic acid derivatives. The reaction pathway typically involves the condensation of this compound with acetic acid derivatives, yielding compounds with potential herbicidal activity.

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Acetic Anhydride + Aldehyde | 85 |

| Step 2 | Base Catalysis (NaOH) | 90 |

Material Science

In material science, this compound is explored for its potential use in developing polymers and coatings due to its unique chemical properties.

Polymerization Studies

Recent studies have investigated the use of this compound in polymerization processes to create thermally stable materials.

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyurethane | This compound | High thermal stability |

| Epoxy Resins | Mixed with epoxy resins | Enhanced mechanical strength |

Environmental Applications

The compound's derivatives are also being studied for their potential in environmental applications, particularly in the development of biodegradable materials and pesticides.

Biodegradable Pesticides

Research indicates that modifications of this compound can lead to the creation of biodegradable pesticides that minimize environmental impact while maintaining efficacy against pests.

| Pesticide Type | Active Ingredient | Efficacy (%) |

|---|---|---|

| Insecticide | Modified Aldehyde Derivative | 75 |

| Herbicide | Chlorinated Phenoxy Compound | 80 |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the reactivity and stability of benzaldehyde derivatives. Below is a comparative analysis of 5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde with key analogs:

| Compound Name | Substituents | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | Br, 3,4-Cl₂-phenoxy | 360.03 | 28 | N/A (oil) | Pharmaceutical intermediates |

| 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde oxime (4l) | Br, 3,4-Cl₂-benzyloxy, oxime | 373.94 | 90 | 120–122 | Organophosphate reactivators |

| 5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime (4m) | Br, 4-NO₂-benzyloxy, oxime | 349.16 | 85 | 140–142 | High-reactivity nucleophiles |

| 3-(3,4-Dichlorophenoxy)benzaldehyde (9) | 3,4-Cl₂-phenoxy | 267.12 | 28 | N/A (oil) | COX inhibitor precursors |

Key Observations :

- Electronic Effects: The electron-withdrawing 3,4-dichlorophenoxy group enhances stability but reduces electrophilicity at the aldehyde group compared to electron-donating substituents (e.g., methoxy). This is evident in the lower reactivity of this compound in nucleophilic additions relative to nitro-substituted analogs like 4m .

- Steric Hindrance: The phenoxy group introduces steric bulk, which may limit access to the aldehyde in sterically demanding reactions. Oxime derivatives (e.g., 4l) show improved solubility and crystallinity due to hydrogen-bonding capabilities .

- Biological Activity: Oxime derivatives (e.g., 4l) exhibit enhanced efficacy as organophosphate reactivators, likely due to improved nucleophilicity and binding to acetylcholinesterase .

Biologische Aktivität

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is an organic compound with significant potential in biological research, particularly in the fields of antimicrobial and anticancer studies. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H7BrCl2O2. Its structure includes a bromine atom and a dichlorophenoxy group attached to a benzaldehyde backbone. This unique combination of functional groups is believed to contribute to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell death.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds with similar structures display MIC values ranging from 46.9 μg/mL to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

- Case Study : In vitro tests have demonstrated that compounds derived from similar structures can achieve IC50 values as low as 6.7 µM against specific cancer cell lines . The presence of electron-withdrawing groups like bromine and chlorine enhances the cytotoxicity by increasing the compound's reactivity with cellular targets.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Interactions with Enzymes : The compound may interact with specific enzymes or receptors in cells, modulating various biochemical pathways involved in microbial resistance and cancer progression.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Bromobenzaldehyde | No dichlorophenoxy group | Moderate | Low |

| 2-(3,4-Dichlorophenoxy)benzaldehyde | No bromine substitution | High | Moderate |

| This compound | Bromine + dichlorophenoxy | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.